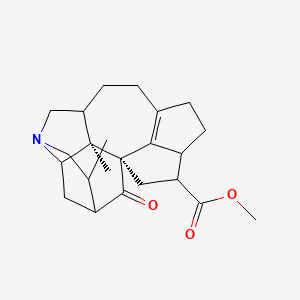

Daphniyunine A

Description

Daphniyunine A is a natural product belonging to the Daphniyunine family, a group of structurally complex secondary metabolites isolated from plants or microorganisms. Daphniyunine-type compounds are characterized by bicyclic skeletons with vicinal all-carbon quaternary stereocenters, as highlighted in synthetic studies targeting Daphniyunnine B . These structural features often confer unique bioactivity, making them subjects of interest in medicinal chemistry and drug discovery.

Properties

Molecular Formula |

C23H31NO3 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate |

InChI |

InChI=1S/C23H31NO3/c1-12-10-24-11-14-6-4-13-5-7-15-17(21(26)27-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12?,14?,15?,16?,17?,18?,22-,23+/m1/s1 |

InChI Key |

UMIPHFQOKSWKPK-ZPWWKVKHSA-N |

Isomeric SMILES |

CC1CN2CC3CCC4=C5C(CC4)C(C[C@]56[C@]3(C2CC1C6=O)C)C(=O)OC |

Canonical SMILES |

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-ene-17-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core hexacyclic structure through a series of cyclization reactions. Key reagents often include organometallic catalysts and specific solvents to facilitate the formation of the desired product. The reaction conditions are meticulously controlled, including temperature, pressure, and pH, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-ene-17-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to form different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Tetrahydrofuran, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-ene-17-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-ene-17-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Molecular Properties

Core Skeletons and Functional Groups :

- Daphniyunnine B (Molecular Formula: 18-C4, MW: 343.46) shares a bicyclic framework with vicinal quaternary carbons, a hallmark of Daphniyunine-family compounds .

- Rediocide A (MW: 794.924) exhibits a significantly larger molecular weight, suggesting a more complex structure with additional functional groups or rings .

- 5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside (MW: 460.43) contains a flavonoid backbone modified with glycosylation, enhancing solubility but diverging from the Daphniyunine core .

Table 1: Molecular Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Daphniyunnine B | 18-C4 | 343.46 | Bicyclic skeleton, quaternary carbons |

| Rediocide A | 18-C7 | 794.924 | High complexity, likely polycyclic |

| 5-Hydroxy-4',7-dimethoxyflavone | 18-C5 | 460.43 | Flavonoid with glycosylation |

Bioactivity and Pharmacological Potential

- Daphniyunnine B : Reported with a concentration of 10(μ) in assays, suggesting moderate bioactivity in the tested models .

- Rediocide A : Its large size may impede bioavailability but could enhance target specificity in antimicrobial or anticancer applications .

Structural Similarities and Divergences

- Shared Features : Daphniyunine A and B likely share the bicyclic core, critical for interactions with biological targets such as enzymes or receptors .

- Key Differences: Modifications in side chains or functional groups (e.g., hydroxylation, glycosylation) alter solubility, stability, and binding affinity. For instance, glycosylation in flavonoids improves water solubility but reduces membrane penetration compared to Daphniyunines .

Q & A

Q. How can researchers align this compound studies with ethical guidelines for preclinical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.